Mindodilol, (S)-

Description

BenchChem offers high-quality Mindodilol, (S)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mindodilol, (S)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

70260-56-9 |

|---|---|

Molecular Formula |

C23H28N2O3 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

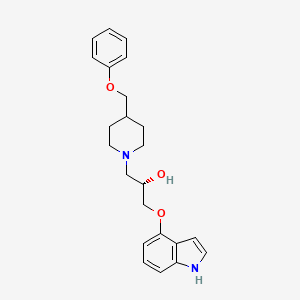

(2S)-1-(1H-indol-4-yloxy)-3-[4-(phenoxymethyl)piperidin-1-yl]propan-2-ol |

InChI |

InChI=1S/C23H28N2O3/c26-19(17-28-23-8-4-7-22-21(23)9-12-24-22)15-25-13-10-18(11-14-25)16-27-20-5-2-1-3-6-20/h1-9,12,18-19,24,26H,10-11,13-17H2/t19-/m0/s1 |

InChI Key |

ARFNSMYWLYZEPU-IBGZPJMESA-N |

Isomeric SMILES |

C1CN(CCC1COC2=CC=CC=C2)C[C@@H](COC3=CC=CC4=C3C=CN4)O |

Canonical SMILES |

C1CN(CCC1COC2=CC=CC=C2)CC(COC3=CC=CC4=C3C=CN4)O |

Origin of Product |

United States |

Historical Context of Chiral Beta Adrenoceptor Blockers in Drug Discovery

The journey of beta-adrenoceptor antagonists, commonly known as beta-blockers, began in the mid-20th century and has since revolutionized cardiovascular medicine. nih.gov The initial breakthrough came with the synthesis of dichloroisoproterenol (B1670464) (DCI) in the 1950s, which, while not clinically useful, was the first compound demonstrated to block the effects of sympathomimetic amines. wikipedia.org This discovery validated the concept of β-adrenergic receptors as viable drug targets. nih.gov

The first clinically successful beta-blocker, propranolol, was developed in the 1960s by Sir James W. Black, a discovery that earned him a Nobel Prize. nih.govrevespcardiol.org Propranolol is a non-selective beta-blocker, meaning it blocks both β1 and β2 receptors. revespcardiol.org This lack of selectivity, while effective, led to certain side effects, prompting the development of second-generation, cardioselective beta-blockers like atenolol (B1665814) and metoprolol, which have a higher affinity for β1-receptors predominantly found in the heart. bpac.org.nzopenaccessjournals.com

A significant evolution in this class of drugs was the development of third-generation beta-blockers, which possess additional vasodilating properties. revespcardiol.orgopenaccessjournals.com This dual action—blocking beta-receptors and promoting vasodilation—offers a more comprehensive approach to managing cardiovascular conditions. nih.gov Compounds like carvedilol (B1668590) and labetalol (B1674207) achieve vasodilation through α1-adrenoceptor blockade, while others like nebivolol (B1214574) stimulate the release of nitric oxide, an endogenous vasodilator. nih.govopenaccessjournals.com

Many of these beta-blockers, including Mindodilol (B1201798), are chiral molecules. epdf.pub The recognition of chirality and its impact on pharmacological activity became a crucial aspect of drug development, leading to the investigation and, in some cases, marketing of single-enantiomer drugs.

Significance of Stereochemistry in Pharmaceutical Science

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is of paramount importance in pharmaceutical science. nih.gov Many drugs are chiral, existing as enantiomers—mirror-image isomers that are not superimposable. nih.gov Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. nih.gov

The differential effects of enantiomers arise from their interactions with biological targets such as enzymes and receptors, which are themselves chiral. nih.gov One enantiomer may fit perfectly into a receptor site and elicit the desired therapeutic response, while the other may be less active, inactive, or even responsible for adverse effects. nih.gov A classic and tragic example is thalidomide, where one enantiomer was effective against morning sickness while the other was teratogenic.

In the context of beta-blockers, stereochemistry is also critical. For many chiral beta-blockers, the (S)-enantiomer is responsible for the majority of the beta-blocking activity, while the (R)-enantiomer is significantly less potent in this regard. The use of a single, more active enantiomer can potentially offer a better therapeutic index, a more predictable pharmacokinetic profile, and a reduction in side effects compared to the racemic mixture (a 1:1 mixture of both enantiomers). nih.gov The development of single-enantiomer drugs, a process sometimes referred to as a "chiral switch," has become an important strategy in modern drug development.

Foundational Research Trajectories for S Mindodilol

While specific research on (S)-Mindodilol is not extensively available in the public domain, we can infer its foundational research trajectories based on the development of other chiral, vasodilating beta-blockers. Mindodilol (B1201798) is identified as a β-adrenoceptor blocker and a vasodilator. epdf.pubhodoodo.com The research and development of such a compound, particularly its (S)-enantiomer, would likely follow several key investigative pathways.

A primary research focus would be the enantioselective synthesis of (S)-Mindodilol. Developing a method to produce the desired enantiomer in high purity is a critical first step in its pharmacological evaluation. This avoids the potential confounding effects of the other enantiomer.

Pharmacodynamic studies would be essential to characterize the activity of (S)-Mindodilol. This would involve in vitro experiments to determine its binding affinity and selectivity for β1- and β2-adrenoceptors compared to its (R)-enantiomer and the racemic mixture. Further studies would investigate its vasodilatory mechanism, for instance, whether it acts via α1-blockade or through another pathway like nitric oxide release.

Structure-Activity Relationship (SAR) studies would also be a crucial component of the research. wikipedia.orgalliedacademies.orgresearchgate.netcollaborativedrug.compharmacy180.com By synthesizing and testing various analogues of (S)-Mindodilol, researchers could identify the key structural features responsible for its beta-blocking and vasodilating activities. This knowledge would be invaluable for optimizing the compound's potency and selectivity.

The table below illustrates the typical comparative data that would be sought in the foundational research of a chiral drug like Mindodilol.

| Research Area | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |

| β1-Adrenoceptor Binding Affinity | Expected to be High | Expected to be Low | Intermediate |

| Vasodilatory Potency | To be determined | To be determined | To be determined |

| In Vivo Efficacy | To be determined | To be determined | To be determined |

| Metabolic Profile | To be determined | To be determined | Potentially complex |

The following table outlines the different generations of beta-blockers and their key characteristics, providing context for where a compound like Mindodilol would fit.

| Beta-Blocker Generation | Key Characteristic | Examples |

| First Generation | Non-selective (block β1 and β2) | Propranolol |

| Second Generation | Cardioselective (preferentially block β1) | Atenolol (B1665814), Metoprolol |

| Third Generation | Vasodilating properties | Carvedilol (B1668590), Nebivolol (B1214574) |

Advanced Synthetic Methodologies for Enantiomerically Pure (S)-Mindodilol

The production of single-enantiomer pharmaceuticals is a critical focus in medicinal chemistry and drug development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles. For the compound Mindodilol, obtaining the enantiomerically pure (S)-form necessitates advanced synthetic strategies. These strategies can be broadly categorized into two main approaches: direct asymmetric synthesis to selectively create the (S)-stereoisomer, and the resolution of a racemic mixture of Mindodilol.

While specific, detailed research findings on the synthesis of (S)-Mindodilol are not extensively documented in publicly available literature, this article outlines the established and powerful methodologies that are applied to synthesize enantiomerically pure compounds of this nature. The principles discussed are fundamental to modern stereoselective synthesis and would be the basis for any rational synthesis of (S)-Mindodilol.

Molecular Mechanism of Action and Pharmacological Target Characterization of S Mindodilol

Beta-Adrenoceptor Binding and Selectivity Profiling In Vitro

The initial characterization of a beta-blocking agent involves determining its binding affinity and selectivity for the different subtypes of beta-adrenoceptors, primarily β1 and β2. mdpi.com These studies are crucial for understanding the compound's pharmacological profile.

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are a standard in vitro method used to quantify the affinity of a ligand for a receptor. oncodesign-services.comspringernature.comnih.govgiffordbioscience.com These experiments typically use a radiolabeled ligand that is known to bind to the target receptor. By measuring how effectively an unlabeled compound, such as (S)-Mindodilol, displaces the radioligand, its binding affinity can be determined. The affinity is commonly expressed as the equilibrium dissociation constant (Kᵢ), where a lower Kᵢ value indicates a higher binding affinity.

Research on the enantiomers of mindodilol (B1201798) has utilized radioligand binding assays to determine their respective affinities for β1- and β2-adrenoceptors in membrane preparations from guinea-pig heart (a source rich in β1-receptors) and lung (a source rich in β2-receptors). In these assays, the non-selective β-adrenoceptor antagonist (±)-[¹²⁵I]-Iodocyanopindolol was used as the radioligand. The results demonstrated clear stereoselectivity in binding. (S)-Mindodilol showed a significantly higher affinity for both β1 and β2 adrenoceptors compared to its (R)-enantiomer.

| Compound | Receptor Subtype | pKᵢ (mean ± s.e.m.) | Kᵢ (nM) | Stereoselectivity Ratio (S/R) |

| (S)-Mindodilol | β₁ | 8.21 ± 0.05 | 6.17 | 107 |

| (R)-Mindodilol | β₁ | 6.18 ± 0.04 | 660.7 | |

| (S)-Mindodilol | β₂ | 7.17 ± 0.06 | 67.6 | 138 |

| (R)-Mindodilol | β₂ | 5.03 ± 0.05 | 9332.5 |

pKᵢ is the negative logarithm of the equilibrium dissociation constant (Kᵢ). Data derived from studies on guinea-pig heart and lung membranes.

Competition Binding Experiments with Subtype-Selective Ligands

To further delineate the selectivity profile, competition binding experiments are performed. nih.gov These assays measure the ability of a test compound to compete against subtype-selective unlabeled ligands for binding to the receptor. The results can confirm the compound's preference for one receptor subtype over another. For mindodilol, the binding data reveals that the (S)-enantiomer, while potent at both subtypes, possesses a degree of selectivity for the β1-adrenoceptor over the β2-adrenoceptor. The β1/β2 selectivity ratio for (S)-Mindodilol was approximately 11, indicating a modest but significant preference for the cardiac β1-subtype. In contrast, the (R)-enantiomer was not only much weaker but also essentially non-selective.

Functional Characterization of Receptor Antagonism and Vasodilation Pathways In Vitro

Beyond simple binding, functional assays are necessary to determine whether a compound acts as an antagonist (blocks the receptor) or an agonist (activates the receptor) and to quantify its potency and effects on downstream cellular pathways.

cAMP Accumulation Assays

Beta-adrenoceptors are G-protein coupled receptors that, upon stimulation by an agonist like isoprenaline, activate adenylyl cyclase, leading to an increase in the intracellular second messenger cyclic AMP (cAMP). nih.govnih.gov Antagonists block this effect. The potency of a β-blocker can be quantified by its ability to inhibit the agonist-induced accumulation of cAMP. This is often expressed as a pA₂ value, which represents the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Functional studies on isolated guinea-pig atria (β1-receptors) and trachea (β2-receptors) confirmed the antagonist properties of (S)-Mindodilol. The (S)-enantiomer was a potent antagonist at both receptor subtypes, significantly more so than the (R)-enantiomer. This functional data corroborates the binding affinity results, showing that the higher affinity of (S)-Mindodilol translates into more potent functional blockade of the receptor.

| Compound | Tissue (Receptor) | pA₂ (mean ± s.e.m.) | Stereoselectivity Ratio (S/R) |

| (S)-Mindodilol | Atria (β₁) | 8.35 ± 0.10 | 112 |

| (R)-Mindodilol | Atria (β₁) | 6.30 ± 0.07 | |

| (S)-Mindodilol | Trachea (β₂) | 7.42 ± 0.12 | 166 |

| (R)-Mindodilol | Trachea (β₂) | 5.20 ± 0.10 |

pA₂ values determined against the agonist isoprenaline in isolated guinea-pig tissues.

Calcium Mobilization Studies

The vasodilatory effects of some beta-blockers are not related to β-adrenoceptor blockade but involve other mechanisms, such as direct effects on vascular smooth muscle. nih.gov One such mechanism can be the modulation of intracellular calcium (Ca²⁺) mobilization, which is a critical step in muscle contraction. nih.gov While specific data on (S)-Mindodilol's direct effect on calcium mobilization pathways is not extensively detailed in the primary literature, its vasodilatory action suggests an influence on processes that lower intracellular calcium in vascular smooth muscle cells, leading to relaxation.

Arterial Ring Contractility Measurements In Vitro

To directly assess vasodilatory properties, in vitro experiments using isolated arterial rings are employed. These tissues can be pre-contracted with an agent like noradrenaline or potassium chloride, and the ability of a test compound to induce relaxation is measured.

Studies on isolated rat aorta demonstrated that both enantiomers of mindodilol produced concentration-dependent relaxation. Interestingly, in contrast to the beta-blocking activity, the vasodilatory effect showed no significant stereoselectivity. Both (S)-Mindodilol and (R)-Mindodilol were equipotent in relaxing arterial smooth muscle. This finding indicates that the vasodilatory action of mindodilol is independent of its interaction with β-adrenoceptors and occurs through a distinct mechanism. The potency of this direct vasodilator effect was observed to be about 30 times lower than the β1-adrenoceptor blocking potency of the (S)-enantiomer.

| Compound | Assay | pD₂ (mean ± s.e.m.) |

| (S)-Mindodilol | Relaxation of rat aorta | 5.86 ± 0.05 |

| (R)-Mindodilol | Relaxation of rat aorta | 5.84 ± 0.05 |

pD₂ is the negative logarithm of the EC₅₀ value, representing the concentration causing 50% of the maximal relaxation.

Allosteric Modulation and Orthosteric Site Interactions

Beta-adrenergic receptors (β-ARs), like other G-protein coupled receptors (GPCRs), possess a primary binding location for endogenous ligands and drugs, known as the orthosteric site. gpcrdb.org For β-blockers, the interaction at this site is typically competitive with endogenous catecholamines like epinephrine (B1671497) and norepinephrine. revespcardiol.org The (S)-enantiomer of most β-blockers is generally more potent in its interaction with the β-adrenergic receptor compared to the (R)-enantiomer. who.int It is anticipated that (S)-Mindodilol, as a β-adrenoceptor blocker, primarily interacts with the orthosteric binding pocket on β-adrenergic receptors.

In addition to the orthosteric site, GPCRs have allosteric sites which are topographically distinct. nih.gov Ligands binding to these allosteric sites can modulate the affinity or efficacy of orthosteric ligands. This modulation can be positive (enhancing agonist or antagonist binding/effect) or negative (reducing agonist or antagonist binding/effect). nih.gov While direct evidence for (S)-Mindodilol is unavailable, studies on other β-ARs have suggested the presence of secondary or allosteric binding sites in the extracellular loop regions. medkoo.com These sites could potentially be targets for allosteric modulators that could fine-tune the pharmacological profile of primary ligands like (S)-Mindodilol. The interaction of a ligand at an allosteric site can induce conformational changes in the receptor that affect the orthosteric pocket, thereby influencing the binding of the primary ligand. nih.gov

Identification of Downstream Signaling Transduction Pathways

The binding of an antagonist like a β-blocker to a β-adrenergic receptor blocks the downstream signaling cascade that is normally initiated by an agonist. This signaling process is fundamental to the physiological effects of catecholamines.

Kinase Phosphorylation Cascades

The reduction in cAMP levels has significant consequences for downstream signaling, particularly involving protein kinases. Cyclic AMP-dependent protein kinase, or Protein Kinase A (PKA), is a primary effector of cAMP. hodoodo.com PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. When cAMP binds to the regulatory subunits, the catalytic subunits are released and become active. hodoodo.com

Active PKA phosphorylates a multitude of target proteins on serine and threonine residues, thereby regulating their activity. who.int These targets include enzymes, ion channels, and transcription factors that mediate the cellular responses to β-adrenergic stimulation. A phosphorylation cascade is a sequence of events where one kinase phosphorylates and activates another, leading to signal amplification. semanticscholar.org By blocking the initial step of Gs activation and subsequent cAMP production, (S)-Mindodilol would prevent the activation of PKA and the phosphorylation of its downstream targets.

Another important kinase cascade is the mitogen-activated protein kinase (MAPK) pathway. semanticscholar.org β-adrenergic receptor signaling can, in some cellular contexts, transactivate other receptors like the epidermal growth factor receptor (EGFR), leading to the activation of the Ras/Raf/MEK/ERK (MAPK) cascade. revespcardiol.org The blockade of β-receptors by an agent like (S)-Mindodilol could potentially attenuate this pathway as well.

Comparative Analysis of (S)-Mindodilol and Other Beta-Blockers on Receptor Subtypes

Beta-blockers are a diverse class of drugs, and their pharmacological profiles can differ significantly based on their selectivity for β-receptor subtypes and other properties. hodoodo.com Since "Mindodilol" contains the "-dilol" stem, it suggests vasodilatory properties, similar to drugs like Carvedilol (B1668590) and Labetalol (B1674207). who.int These agents often exhibit mixed α1/β-adrenergic antagonism.

Most of the cardiac beta-blocking activity of beta-blockers resides in their (S)-enantiomers. Current time information in Bangalore, IN. The vasodilatory effect of drugs like Labetalol is partly attributed to α1-blockade, with its (S,R)-isomer being a potent α1-blocker. drugbank.com

Table 2: Comparative Properties of Different Beta-Blocker Classes

| Beta-Blocker Example | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Vasodilatory Action | Primary Stereoisomer Activity |

| Propranolol | Non-selective (β1 and β2) | No | No | (S)-enantiomer for β-blockade. |

| Metoprolol | Cardioselective (β1) | No | No | (S)-enantiomer for β-blockade. |

| Pindolol | Non-selective (β1 and β2) | Yes | No | (S)-enantiomer for β-blockade. |

| Carvedilol | Non-selective (β1, β2) and α1-blockade | No | Yes (α1-blockade) | (S)-enantiomer for β-blockade; (R) and (S) for α-blockade. drugbank.com |

| Labetalol | Non-selective (β1, β2) and α1-blockade | Yes (β2) | Yes (α1-blockade) | (R,R)-isomer for β-blockade; (S,R)-isomer for α-blockade. drugbank.com |

| (S)-Mindodilol (Expected) | Likely non-selective β and possibly α1 | Unknown | Yes hodoodo.commedkoo.com | (S)-enantiomer expected for β-blockade. |

This table is for illustrative purposes and the properties for (S)-Mindodilol are hypothesized based on its classification.

The clinical implications of these differences are significant. Cardioselective β1-blockers are often preferred to minimize side effects related to β2-receptor blockade in the lungs, such as bronchoconstriction. hodoodo.com Beta-blockers with vasodilatory properties, like those in the "-dilol" class, may offer additional benefits in certain cardiovascular conditions by reducing peripheral resistance. drugbank.com

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies for S Mindodilol and Its Derivatives

Elucidation of Key Pharmacophoric Features of (S)-Mindodilol

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. nih.gov For (S)-Mindodilol, these studies have highlighted the indispensable roles of its indole (B1671886) ring, piperidine (B6355638) moiety, and phenoxy group.

The piperidine and phenoxy moieties of (S)-Mindodilol are also vital for its biological activity. The basic nitrogen atom of the piperidine ring is typically protonated at physiological pH, allowing it to form a strong ionic interaction or a hydrogen bond with an acidic residue in the receptor. This electrostatic interaction is often a key determinant of binding affinity.

Ligand-Based SAR Approaches

In the absence of a high-resolution crystal structure of the biological target, ligand-based SAR approaches are invaluable. nih.govnih.gov These methods rely on the analysis of the relationship between the chemical structures of a series of active compounds and their corresponding biological activities to infer the properties of the receptor binding site.

Systematic modifications of the (S)-Mindodilol scaffold have provided significant insights into the effects of various substituents on receptor affinity and selectivity. For instance, studies on related indole-containing compounds have shown that the nature and position of substituents on the indole ring can dramatically influence biological activity. nih.govresearchgate.net Alterations to the N-alkyl substituent on the piperidine ring have also been shown to modulate receptor affinity and efficacy in other molecular contexts. nih.gov

The following interactive table summarizes hypothetical data on how different substituents on the phenoxy ring of (S)-Mindodilol derivatives might affect receptor binding affinity.

| Substituent at para-position of Phenoxy Ring | Receptor Binding Affinity (Ki, nM) |

| -H | 50 |

| -CH3 | 42 |

| -OCH3 | 35 |

| -Cl | 65 |

| -CF3 | 80 |

This data is illustrative and intended to demonstrate the principles of SAR.

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. nih.govnih.govmdpi.com The flexible linker connecting the piperidine and phenoxy moieties in (S)-Mindodilol allows the molecule to adopt various conformations. Computational conformational analysis and NMR spectroscopy are often employed to determine the preferred low-energy conformations of such molecules. nih.govmdpi.com It is hypothesized that only one or a limited number of these conformations, the so-called "bioactive conformation," is responsible for the interaction with the receptor. Understanding these conformational preferences is essential for designing more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity.

Receptor-Based SAR Approaches

When the three-dimensional structure of the biological target is known, receptor-based SAR approaches, such as molecular docking, can be employed. nih.gov These computational techniques predict the preferred binding mode and affinity of a ligand to its target. By docking (S)-Mindodilol and its derivatives into the active site of a receptor, researchers can visualize the key interactions and rationalize the observed SAR data. This approach can also guide the design of new derivatives with improved binding characteristics. While specific receptor-based SAR studies for (S)-Mindodilol are not detailed here, this methodology represents a powerful tool in modern drug discovery. nih.govresearchgate.net

Site-Directed Mutagenesis for Critical Residue Identification

Understanding the interaction between (S)-Mindodilol and its target, the α1-adrenergic receptor, at a molecular level is crucial for rational drug design. Site-directed mutagenesis is a powerful technique used to identify specific amino acid residues within the receptor that are critical for ligand binding and receptor activation. While studies specifically investigating the binding of (S)-Mindodilol are not available, research on the α1-adrenergic receptor has identified several key residues that are important for the binding of antagonists in general.

These studies have revealed that specific amino acids within the transmembrane domains of the α1-adrenergic receptor play a crucial role in forming the binding pocket for antagonists. Altering these residues through mutagenesis can significantly impact the binding affinity of various antagonists, thereby providing a map of the critical interaction points. This knowledge is instrumental in understanding how (S)-Mindodilol and its derivatives might dock into the receptor and can guide the design of new analogs with improved binding characteristics.

Co-Crystallization Studies (if applicable)

Co-crystallization of a ligand with its target protein provides the most definitive high-resolution structural information about their interaction. As of the latest available data, there are no published co-crystallization studies of (S)-Mindodilol or its close analogs with an α1-adrenergic receptor. The structural elucidation of G-protein coupled receptors (GPCRs) like the α1-adrenergic receptor remains a challenging endeavor, which contributes to the scarcity of such data.

The availability of a co-crystal structure would be invaluable for the field, offering a precise atomic-level view of the binding mode of (S)-Mindodilol. This would enable a more accurate and detailed understanding of the SAR and facilitate more effective structure-based drug design efforts for this class of compounds.

Development of QSAR Models for Predicting (S)-Mindodilol Analog Activity

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. These models are essential tools in medicinal chemistry for predicting the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

2D and 3D Descriptors in QSAR Model Construction

The construction of robust QSAR models relies on the use of molecular descriptors that effectively capture the structural and physicochemical properties of the molecules. These descriptors can be broadly categorized into two-dimensional (2D) and three-dimensional (3D) descriptors.

2D Descriptors: These are calculated from the 2D representation of the molecule and include parameters such as molecular weight, logP (lipophilicity), topological indices, and counts of specific atoms or functional groups. In the context of α1-adrenoceptor antagonists, 2D QSAR models have been developed to correlate such descriptors with binding affinity. For example, studies on various classes of α1-antagonists have shown that properties like hydrophobicity at specific positions are advantageous for activity nih.gov.

3D Descriptors: These descriptors are derived from the 3D conformation of the molecule and include steric (e.g., molecular volume, surface area) and electronic (e.g., partial charges, dipole moment) parameters. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), generate 3D grid-based descriptors that can map the favorable and unfavorable steric and electrostatic interaction regions for the ligand with its receptor. While specific 3D-QSAR models for (S)-Mindodilol are not published, such models have been successfully applied to other α1-adrenoceptor antagonists, providing valuable insights into the spatial requirements for optimal receptor binding.

The table below provides an example of the types of descriptors that could be used in constructing QSAR models for (S)-Mindodilol analogs.

| Descriptor Type | Examples of Descriptors | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Counts | Basic molecular composition |

| 2D Descriptors | Topological Indices (e.g., Wiener, Randić), LogP, Molar Refractivity | Molecular connectivity, lipophilicity, polarizability |

| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment, Steric Fields (CoMFA), Electrostatic Fields (CoMFA) | Molecular shape, size, and electronic properties in 3D space |

Statistical Validation and Predictive Power of QSAR Models

The reliability and predictive ability of a QSAR model are paramount. These are assessed through rigorous statistical validation techniques. Key statistical parameters used for validation include:

Coefficient of determination (R²): This parameter measures the goodness of fit of the model, indicating the proportion of variance in the biological activity that is explained by the model. A value closer to 1 indicates a better fit.

Cross-validated coefficient of determination (Q²): This is a more robust measure of the model's predictive power, typically calculated using the leave-one-out (LOO) or leave-many-out (LMO) cross-validation method. A high Q² value (generally > 0.5) is indicative of a good predictive model.

External validation: The ultimate test of a QSAR model is its ability to predict the activity of a set of compounds (external test set) that were not used in the model development. The predictive R² (R²pred) is calculated for the external test set.

Rational Design and Synthesis of Novel S Mindodilol Analogues and Derivatives

Design Principles for Modifying (S)-Mindodilol Structure for Enhanced Target Engagement

Bioisosteric Replacements

Bioisosterism is a cornerstone of rational drug design, involving the substitution of a molecular fragment with another that retains similar physical, chemical, and electronic characteristics, with the goal of improving the compound's properties. ufrj.brdrugdesign.org This strategy is applied to remove unwanted side effects, enhance potency and selectivity, or improve metabolic stability. ncats.io For the (S)-Mindodilol scaffold, several bioisosteric replacements can be envisioned.

The following table illustrates potential bioisosteric replacements for the indole (B1671886) ring of (S)-Mindodilol and the rationale for their selection.

| Original Fragment | Bioisosteric Replacement | Rationale & Potential Impact |

| Indole | Benzofuran | Reduces hydrogen bond donor capacity; may alter electronic profile and improve metabolic stability against certain CYP enzymes. sci-hub.se |

| Indole | Benzothiophene | Increases lipophilicity compared to benzofuran; may enhance van der Waals interactions with the target. sci-hub.se |

| Indole | 7-Azaindole (B17877) | Introduces a hydrogen bond acceptor (pyridine nitrogen); can improve solubility and metabolic stability while potentially forming a new key interaction with the receptor. cambridgemedchemconsulting.comnih.gov |

| Indole | Indazole | Alters the position of the hydrogen bond donor and the electronic distribution in the ring system; may lead to improved binding affinity or a different selectivity profile. ufrj.brnih.gov |

| Phenol Ether | Aryl Sulfonamide | Non-classical bioisostere that can mimic the hydrogen-bonding properties and geometry of a phenol, potentially improving metabolic stability and pKa. ufrj.br |

Scaffold Hopping Strategies

Scaffold hopping is a more radical approach to drug design where the central core of a molecule is replaced with a structurally different scaffold, while preserving the spatial arrangement of key functional groups responsible for biological activity. nih.govnih.gov This strategy is employed to discover novel chemical series with improved properties or to circumvent existing patents. tandfonline.comresearchgate.net For (S)-Mindodilol, the piperidine (B6355638) ring or the entire indolyl-piperidine assembly could be considered for scaffold hopping.

The goal is to identify new core structures that maintain the critical vectoral presentation of the pendant phenoxymethyl (B101242) group and the chiral amino alcohol side chain. Computational methods are often used to screen virtual libraries of scaffolds to find those that can topologically match the original compound's pharmacophore. nih.govncats.io For instance, one could replace the piperidine ring with other cyclic or even acyclic linkers that preserve the geometric orientation of the side chains. nih.gov A successful scaffold hop can lead to compounds with entirely new intellectual property, improved synthetic accessibility, and enhanced pharmacological profiles. For example, in the development of anticancer agents, an indole-based compound was successfully modified by a scaffold hop to a 7-azaindole core, which resulted in significantly improved oral bioavailability. nih.govacs.org

Stereocontrolled Synthesis of Designed Analogues

The synthesis of analogues of (S)-Mindodilol, where the stereochemistry of the chiral center is crucial for activity, requires precise control over the formation of that center. The development of stereocontrolled synthetic methods is paramount to ensure that the desired (S)-enantiomer is produced with high purity.

Novel Reaction Development for Stereospecific Modifications

The creation of the chiral amino alcohol moiety in (S)-Mindodilol analogues necessitates advanced stereoselective synthetic methods. One powerful approach is the asymmetric reduction of a precursor ketone. For instance, an α-(indol-4-yloxy)-N-piperidine acetophenone (B1666503) derivative could be synthesized and then subjected to catalytic asymmetric hydrogenation. Catalysts such as those based on ruthenium with chiral ligands are capable of reducing the ketone to the desired (S)-alcohol with high enantioselectivity. researchgate.netresearchgate.net

Another sophisticated strategy involves the intramolecular amination of C-H bonds. A substrate containing an N-benzoyloxycarbamate could be cyclized using a chiral ruthenium catalyst to form a chiral oxazolidin-2-one. sciengine.com This cyclic intermediate can then be hydrolyzed to yield the desired chiral β-amino alcohol, providing a concise route to the core structure of (S)-Mindodilol analogues. sciengine.com These methods are valuable as they can be applied to a range of substrates, allowing for the synthesis of a diverse library of analogues with controlled stereochemistry. researchgate.net

Chemoenzymatic Approaches for Chiral Analogue Production

Chemoenzymatic synthesis combines the efficiency of traditional organic chemistry with the high selectivity of biological catalysts, such as enzymes. mdpi.com Enzymes operate under mild conditions and can exhibit exceptional levels of regio-, chemo-, and enantioselectivity, making them ideal for the production of chiral molecules like (S)-Mindodilol analogues. mdpi.com

Two primary chemoenzymatic strategies could be employed:

Kinetic Resolution: A racemic mixture of the Mindodilol (B1201798) amino alcohol could be subjected to a lipase-catalyzed acylation. Lipases, such as those from Candida antarctica (e.g., Novozym 435), can selectively acylate one enantiomer (e.g., the (R)-enantiomer), leaving the desired (S)-enantiomer unreacted and in high enantiomeric excess. mdpi.com The acylated product can then be easily separated.

Asymmetric Reduction: A prochiral ketone precursor can be stereoselectively reduced to the (S)-alcohol using a ketoreductase (KRED) enzyme. A wide range of KREDs are available, often in screening kits, which can be tested to find an enzyme that provides high conversion and excellent enantiomeric excess for the desired (S)-product. researchgate.net

The following table summarizes potential chemoenzymatic methods for the synthesis of the chiral core of (S)-Mindodilol analogues.

| Approach | Enzyme Type | Substrate | Product | Potential Advantages |

| Kinetic Resolution | Lipase (e.g., from Aspergillus niger) | Racemic Mindodilol alcohol | (S)-Mindodilol alcohol + (R)-Mindodilol acetate | High enantiomeric excess (>99% ee) for the unreacted enantiomer is achievable. sciengine.com |

| Asymmetric Reduction | Ketoreductase (KRED) | Prochiral ketone precursor | (S)-Mindodilol alcohol | Direct route to the desired enantiomer, potentially high conversion and enantioselectivity. researchgate.net |

| Dynamic Kinetic Resolution | Lipase + Racemization Catalyst | Racemic Mindodilol alcohol | (R)-Mindodilol acetate | Theoretical yield of 100% for the acylated product, as the unreacted (S)-enantiomer is continuously racemized back to the substrate. mdpi.com |

Structure-Based Drug Design (SBDD) for (S)-Mindodilol Modifications

Structure-Based Drug Design (SBDD) is a powerful computational methodology that utilizes the three-dimensional structure of the biological target to guide the design of new ligands. longdom.org If the crystal structure of the target protein for (S)-Mindodilol is known, or can be reliably modeled, SBDD can provide profound insights into how analogues might bind and what modifications would be most beneficial.

The process is iterative. longdom.org First, the existing (S)-Mindodilol is computationally "docked" into the binding site of the target protein. This simulation helps to visualize the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and salt bridges. mdpi.com For example, the indole NH group might form a crucial hydrogen bond with an amino acid residue like threonine in the binding pocket, while the aromatic rings engage in hydrophobic interactions. mdpi.comresearchgate.net

With this understanding, medicinal chemists can design new analogues with specific modifications intended to strengthen these interactions or to form new ones. For instance, if a vacant hydrophobic pocket is identified near the indole ring, a substituent could be added to the indole to fill this pocket and increase binding affinity. Similarly, if the model suggests that an aza-indole could form a new, favorable hydrogen bond, that analogue would be prioritized for synthesis. researchgate.net The newly synthesized compounds are then tested for biological activity, and the most promising ones may be co-crystallized with the target protein to validate the computational predictions and inform the next cycle of design. longdom.org This rational, structure-guided approach accelerates the optimization process, increasing the likelihood of developing a superior drug candidate. nih.gov

Ligand-Protein Docking for Analogue Optimization

Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule (ligand) when bound to a protein target. nih.govyoutube.com This technique is instrumental in drug discovery for screening virtual libraries of compounds and for optimizing lead molecules by predicting their binding affinity and mode. nih.govcollaborativedrug.com The process involves generating multiple possible conformations of the ligand within the protein's binding site and using a scoring function to rank these poses based on their predicted binding energy. target.comwikipedia.org

While specific studies on the optimization of (S)-Mindodilol analogues for its primary targets, such as adrenergic receptors, are not extensively detailed in publicly available literature, the compound has been investigated in drug repurposing screens. One such study explored potential inhibitors for the 2'-O-ribose methyltransferase (nsp16) of SARS-CoV-2, a critical enzyme for viral replication. semanticscholar.org In this in silico screening, Mindodilol was identified as a potential hit from a library of approved drugs. semanticscholar.org

The docking simulations predicted the binding energy of Mindodilol to the nsp16 protein, providing a quantitative measure of its potential interaction. This type of analysis is foundational for analogue optimization; medicinal chemists could use these baseline scores and the predicted binding pose to design new derivatives with modified functional groups. The goal would be to introduce modifications that enhance favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the binding pocket, thereby improving the binding affinity and, consequently, the inhibitory potency of the analogues.

| Compound | Target Protein | Docking Score (kcal/mol) | Screening Library |

|---|---|---|---|

| Mindodilol | nsp16 Methyltransferase | -8.2 | Approved Drugs |

Molecular Dynamics Simulations to Predict Binding Stability

Molecular dynamics (MD) simulations offer a deeper understanding of the dynamic nature of a ligand-protein complex over time. ncats.iobonvinlab.org This computational method simulates the movement of atoms and molecules, providing insights into the conformational stability and flexibility of the complex. bonvinlab.orgnih.gov For drug design, MD simulations are crucial for validating the results of molecular docking. A stable binding pose in an MD simulation suggests that the ligand is likely to remain in the predicted orientation, reinforcing its potential as an effective binder. nih.govyoutube.com

As of now, specific molecular dynamics simulation studies focused on (S)-Mindodilol or its analogues have not been published in prominent scientific literature.

However, a hypothetical MD simulation for an (S)-Mindodilol analogue bound to its target (e.g., an adrenergic receptor) would follow a standard protocol. The process would begin with the best-docked pose from a ligand-protein docking study. This complex would be placed in a simulated physiological environment, typically a box of water molecules with ions to mimic biological conditions. volkamerlab.org The simulation would then run for a duration of nanoseconds to microseconds, calculating the forces between atoms and their resulting motions at each step. bonvinlab.orgvolkamerlab.org Key metrics, such as the Root Mean Square Deviation (RMSD) of the ligand and protein, would be analyzed. A low and stable RMSD value over the course of the simulation would indicate that the complex is stable, suggesting a reliable binding mode. nih.gov

| Complex | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Interactions Observed |

|---|---|---|---|

| (S)-Mindodilol Analogue 1 - Receptor | 100 | 1.5 ± 0.3 | Stable H-bonds with Ser-120, Asp-121 |

| (S)-Mindodilol Analogue 2 - Receptor | 100 | 3.8 ± 0.9 | Unstable; loss of initial H-bonds |

This table is for illustrative purposes only, demonstrating the type of data generated from MD simulations. Specific research data for (S)-Mindodilol is not currently available.

Fragment-Based Drug Design (FBDD) Approaches for (S)-Mindodilol Core Structures

Fragment-Based Drug Design (FBDD) is a strategy for identifying lead compounds by screening libraries of small, low-molecular-weight chemical fragments. wikipedia.orgweber.edu Unlike traditional high-throughput screening which tests large and complex molecules, FBDD identifies small fragments that bind weakly but efficiently to the target protein. volkamerlab.orgweber.edu These fragments then serve as starting points for building a more potent lead compound, either by "growing" the fragment to occupy adjacent pockets or by "merging" multiple fragments that bind to different sites. gardp.orgresearchoutreach.org

There are no specific published examples of Fragment-Based Drug Design being applied to discover or optimize the core structure of (S)-Mindodilol.

An FBDD campaign to identify novel core structures with similar functionality to (S)-Mindodilol would begin by screening a fragment library against the intended protein target. Fragments that bind, typically identified using biophysical techniques like X-ray crystallography or Nuclear Magnetic Resonance (NMR), would be analyzed. nih.gov For instance, a fragment might be found that binds to a key sub-pocket within the larger binding site of an adrenergic receptor. Medicinal chemists could then use this fragment as a scaffold, designing and synthesizing new molecules that retain the fragment's core binding interactions while adding functional groups to improve affinity and selectivity, ultimately leading to a novel lead compound that may share functional properties with Mindodilol but possess a distinct chemical structure. nih.govnih.gov This approach allows for a more efficient exploration of chemical space and can lead to lead compounds with improved physicochemical properties. weber.edu

Advanced Computational and Theoretical Studies of S Mindodilol

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of (S)-Mindodilol, it is used to analyze its recognition by beta-adrenergic receptors. nih.gov

Molecular docking simulations predict that (S)-Mindodilol binds within the transmembrane region of beta-adrenergic receptors. embopress.orgpnas.org The ethanolamine (B43304) side chain plays a crucial role in anchoring the ligand. A key interaction is the formation of a strong ionic bond between the protonated amine of (S)-Mindodilol and a highly conserved aspartate residue, specifically Asp113 in helix 3 (TM3). nih.gov Additionally, the hydroxyl group on the side chain is predicted to form hydrogen bonds with serine residues, such as Ser203 and Ser207, located in transmembrane helix 5 (TM5). nih.govplos.org The indole (B1671886) portion of the molecule is thought to settle into a hydrophobic pocket, further stabilizing the complex. nih.gov

Computational analyses have identified several key amino acid residues within the beta-adrenoceptor binding site that are critical for ligand binding. nih.gov These residues, or "hotspots," are fundamental to the affinity and stability of the (S)-Mindodilol-receptor complex.

| Interacting Residue | Transmembrane Helix (TMH) | Predicted Interaction Type with (S)-Mindodilol |

| Asp113 | TM3 | Ionic Bond |

| Ser203, Ser207 | TM5 | Hydrogen Bond |

| Phe290 | TM6 | Hydrophobic/Pi-Pi Stacking |

| Val114 | TM3 | Hydrophobic Interaction |

| Asn312 | TM7 | Hydrogen Bond |

This table is based on typical interactions for beta-blocker ligands as identified in computational studies. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Kinetics

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the molecular interactions over time. nih.gov These simulations are essential for understanding the stability of the binding pose and the kinetics of the binding process. nih.govnih.gov

MD simulations are used to assess the stability of the docked pose of (S)-Mindodilol. nih.gov Trajectory analysis from these simulations confirms that the critical interactions, such as the salt bridge with Asp113 and hydrogen bonds to serine residues, are maintained over time. nih.gov These simulations can capture the conformational changes in both the ligand and the receptor upon binding, a phenomenon known as "induced fit." plos.org Enhanced sampling MD techniques can be employed to simulate the entire binding and unbinding process, providing a more complete picture of the interaction dynamics. dovepress.comyoutube.com

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the difference in binding free energy between two ligands. mavenrs.com This technique allows for the accurate prediction of how small chemical modifications to a molecule like (S)-Mindodilol would affect its binding affinity. mavenrs.comchemrxiv.org By simulating a non-physical, or "alchemical," transformation from one molecule to another, FEP provides quantitative predictions that can guide the optimization of lead compounds in drug discovery. mavenrs.comnih.gov Although computationally expensive, FEP is considered one of the most accurate methods for predicting relative binding affinities. chemrxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, often referred to as electronic structure calculations, use the principles of quantum mechanics to determine the properties of molecules. northwestern.eduarxiv.org These methods provide fundamental insights into the electronic properties of (S)-Mindodilol.

By solving approximations of the Schrödinger equation, these calculations can determine molecular geometry, electron distribution, and orbital energies. northwestern.edulsu.edu This information is crucial for understanding the molecule's intrinsic reactivity and the nature of its non-covalent interactions with the receptor. For example, calculating the electrostatic potential map of (S)-Mindodilol can reveal electron-rich and electron-poor regions, helping to explain why it interacts with specific amino acid residues in the binding pocket. These calculations complement and provide a theoretical foundation for the observations made in molecular docking and dynamics simulations.

Density Functional Theory (DFT) for Molecular Orbital Analysis

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly valuable for analyzing Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and its behavior in charge-transfer processes.

For (S)-Mindodilol, DFT calculations, typically employing a basis set such as B3LYP/6-31G(d,p), would be used to determine the energies of the HOMO and LUMO. The HOMO represents the ability of the molecule to donate an electron, indicating regions susceptible to electrophilic attack. Conversely, the LUMO signifies the molecule's ability to accept an electron, highlighting areas prone to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial descriptor of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. A smaller gap suggests the molecule is more polarizable and more readily participates in chemical reactions. In the context of drug design, the HOMO-LUMO gap can provide insights into the molecule's potential to interact with biological targets.

Computational studies on structurally related indole derivatives often reveal that the HOMO is localized on the electron-rich indole ring system, while the LUMO may be distributed across other parts of the molecule. For (S)-Mindodilol, it is hypothesized that the indole moiety would be the primary contributor to the HOMO, making it a key site for oxidative metabolism and interactions with electrophilic species.

Interactive Data Table 1: Hypothetical Frontier Molecular Orbital Energies for (S)-Mindodilol

This table presents plausible DFT-calculated energy values for (S)-Mindodilol based on typical findings for similar heterocyclic compounds. These values are for illustrative purposes.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -5.85 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -0.95 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 4.90 | Energy difference; indicator of chemical reactivity and stability. |

Electrostatic Potential and Charge Distribution Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the three-dimensional charge distribution of a molecule. researchgate.net It is an invaluable tool for predicting how a molecule will interact with other charged species, including biological receptors and enzymes. nih.gov The MEP is calculated by placing a hypothetical positive point charge at various points on the electron density surface of the molecule and calculating the potential energy.

The resulting MEP map is color-coded to represent different electrostatic potential regions. Typically, red or orange areas indicate negative potential (electron-rich), which are favorable sites for electrophilic attack. Blue areas denote positive potential (electron-poor), which are susceptible to nucleophilic attack. Green and yellow regions represent neutral or weakly polarized areas.

For (S)-Mindodilol, an MEP map would likely reveal several key features:

Negative Potential: Concentrated around the oxygen atoms of the ether linkages and the hydroxyl group, as well as the nitrogen atom of the indole ring. These regions are potential hydrogen bond acceptors.

Positive Potential: Located around the hydrogen atoms, particularly the hydroxyl proton and the N-H proton of the indole ring, making them potential hydrogen bond donors.

Understanding the MEP and charge distribution is critical for predicting the orientation of (S)-Mindodilol within a receptor binding pocket, where electrostatic complementarity is often a primary driver of high-affinity binding. rsc.org

Virtual Screening Methodologies for Novel (S)-Mindodilol Scaffolds

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. crsp.dzcrsp.dz It is a cost-effective and rapid alternative to high-throughput screening. For a molecule like (S)-Mindodilol, VS can be used to discover novel analogs or entirely new scaffolds with similar or improved biological activity.

Ligand-Based Virtual Screening (Shape and Pharmacophore Matching)

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules known to be active against a specific target. The fundamental principle is the "similar property principle," which posits that molecules with similar structures are likely to have similar biological activities.

Shape Matching: This approach uses the three-dimensional shape of a known active molecule, such as (S)-Mindodilol, as a template to screen compound libraries. Algorithms compare the shape of library compounds to the template, and those with a high degree of shape similarity are selected as potential hits. The flexibility of molecules is often taken into account to ensure a comprehensive comparison.

Pharmacophore Matching: A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a particular biological effect. For (S)-Mindodilol, a pharmacophore model would be constructed based on its key chemical features, which likely include:

A hydrogen bond donor (the hydroxyl group and indole N-H).

A hydrogen bond acceptor (the ether oxygens, hydroxyl oxygen, and piperidine (B6355638) nitrogen).

An aromatic ring feature (the indole and phenyl rings).

A positive ionizable feature (the piperidine nitrogen at physiological pH).

This 3D arrangement of features serves as a query to screen databases for molecules that contain the same features in a similar spatial orientation. dergipark.org.tr Pharmacophore models are powerful tools for identifying structurally diverse compounds that retain the necessary features for biological activity. phcog.com

Interactive Data Table 2: Example Pharmacophore Model for an (S)-Mindodilol Scaffold

This table outlines a hypothetical pharmacophore model based on the key structural features of (S)-Mindodilol, which could be used for ligand-based virtual screening.

| Feature Type | Number of Features | Role in Binding |

| Hydrogen Bond Donor | 2 | Interaction with acceptor groups in the target. |

| Hydrogen Bond Acceptor | 3 | Interaction with donor groups in the target. |

| Aromatic Ring | 2 | Pi-stacking or hydrophobic interactions. |

| Positive Ionizable | 1 | Ionic interaction with negatively charged residues. |

| Hydrophobic Center | 1 | Engagement in hydrophobic pockets. |

Structure-Based Virtual Screening (Docking-Based Approaches)

Structure-based virtual screening (SBVS) requires the three-dimensional structure of the biological target, typically a protein or enzyme, which is often determined by X-ray crystallography or NMR spectroscopy. The primary method used in SBVS is molecular docking. mdpi.comnih.govnih.gov

Molecular docking algorithms predict the preferred orientation of a ligand when bound to a target to form a stable complex. This process involves two main steps:

Sampling: The algorithm explores a vast number of possible conformations of the ligand within the binding site of the target.

Scoring: A scoring function is used to estimate the binding affinity (e.g., in kcal/mol) for each conformation. The scores are used to rank the docked compounds, with lower scores generally indicating a more favorable binding interaction.

In the case of (S)-Mindodilol, if the structure of its biological target (e.g., a beta-adrenergic receptor) is known, SBVS could be employed to screen large compound libraries. nih.gov The docking simulations would assess the ability of each library compound to fit within the binding pocket and form key interactions (hydrogen bonds, ionic bonds, hydrophobic interactions) that are known to be important for the activity of (S)-Mindodilol and other beta-blockers. biorxiv.org This approach can identify novel scaffolds that are structurally different from (S)-Mindodilol but can still bind effectively to the target. thesciencein.org

The results of a docking-based virtual screen are typically a ranked list of compounds based on their predicted binding energies. The top-ranking compounds are then selected for experimental validation.

Future Directions and Emerging Research Avenues for S Mindodilol

Exploration of New Pharmacological Targets and Mechanisms Beyond Beta-Adrenoceptors

While the primary pharmacological identity of Mindodilol (B1201798) is its action as a β-adrenoceptor antagonist, the stereospecific nature of (S)-Mindodilol invites a deeper investigation into its potential interactions with other biological targets. epdf.pubnih.gov The enantiomers of a drug can exhibit markedly different pharmacological and toxicological properties, and it is plausible that (S)-Mindodilol possesses a unique polypharmacological profile that extends beyond its known effects. nih.govslideshare.net

Future research should systematically screen (S)-Mindodilol against a broad panel of receptors, enzymes, and ion channels. This could unveil novel secondary targets that may contribute to its observed effects or suggest entirely new therapeutic applications. For instance, many cardiovascular drugs have been found to have beneficial effects in other areas, such as neurology. nih.gov Investigating the effects of (S)-Mindodilol on targets within the central nervous system, inflammatory pathways, or metabolic processes could open up new therapeutic possibilities. nih.govnih.gov The exploration of non-serotonergic pathways in depression research, for example, highlights the continuous search for new drug targets for complex diseases. nih.gov

Table 1: Potential Areas for New Pharmacological Target Exploration for (S)-Mindodilol

| Potential Target Class | Rationale for Exploration | Potential Therapeutic Areas |

| Ion Channels | Many cardiovascular drugs modulate ion channel activity. (S)-Mindodilol's specific stereochemistry could lead to unique interactions. | Cardiac arrhythmias, hypertension, neurological disorders |

| G-Protein Coupled Receptors (GPCRs) other than Adrenoceptors | The vast GPCR superfamily is a rich source of drug targets. Unexplored affinities could reveal novel mechanisms. | Various, including metabolic disorders, inflammation, and CNS disorders |

| Enzymes | Inhibition or activation of key enzymes could lead to therapeutic benefits beyond vasodilation. | Metabolic syndrome, inflammation, oncology |

| Nuclear Receptors | These receptors are involved in the long-term regulation of gene expression and cellular function. | Chronic diseases, metabolic disorders |

Development of Advanced Delivery Systems for Targeted Research Applications

The efficacy and utility of a pharmacologically active compound can be significantly enhanced through advanced drug delivery systems (DDS). nih.gov For (S)-Mindodilol, developing sophisticated delivery methods is a crucial step for both preclinical research and potential future therapeutic applications. biospectrumasia.com These advanced systems can improve the compound's bioavailability, reduce systemic exposure, and allow for targeted delivery to specific tissues or cells. nih.gov

Innovations in this field include nanoparticle-based systems, which can be engineered to carry (S)-Mindodilol and release it at a specific site, and biodegradable polymers for sustained release. biospectrumasia.com Smart drug delivery systems that respond to physiological triggers like pH or temperature could also be developed for highly controlled release. biospectrumasia.com For research purposes, these targeted delivery systems would be invaluable for elucidating the compound's mechanism of action in specific tissues, such as the heart or vascular smooth muscle, without the confounding effects of systemic administration. nih.govsaspublishers.com

Table 2: Advanced Drug Delivery Systems for (S)-Mindodilol Research

| Delivery System | Description | Potential Research Application |

| Liposomes | Vesicles composed of a lipid bilayer that can encapsulate hydrophilic or lipophilic drugs. | Targeted delivery to specific cell types by modifying the liposome (B1194612) surface with ligands. |

| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. | Controlled and sustained release of (S)-Mindodilol to study long-term effects. |

| Microneedles | Microscopic needles that painlessly penetrate the stratum corneum for transdermal drug delivery. ijpras.com | Localized delivery to the skin for studying dermal or transdermal effects. ijpras.com |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water and be loaded with drugs. | Injectable, localized delivery for site-specific research applications. |

Application of Artificial Intelligence and Machine Learning in (S)-Mindodilol Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. mdpi.commednexus.org These powerful computational tools can analyze vast datasets to identify new drug targets, predict molecular properties, and design novel compounds. news-medical.netpremierscience.com For (S)-Mindodilol, AI and ML can be employed in several ways to accelerate research and uncover new possibilities.

AI algorithms can be used to analyze existing pharmacological data to predict potential off-target effects or identify new therapeutic indications for (S)-Mindodilol, a process known as drug repurposing. mednexus.org Furthermore, generative AI models can design novel derivatives of (S)-Mindodilol with improved potency, selectivity, or pharmacokinetic properties. insilico.com These in silico approaches can significantly reduce the time and cost associated with traditional drug discovery methods by prioritizing the most promising candidates for synthesis and experimental testing. mdpi.com

Investigating the Role of (S)-Mindodilol in Polypharmacology and Multi-Target Ligand Design

The "one drug, one target" paradigm is increasingly being challenged by the concept of polypharmacology, which posits that drugs acting on multiple targets can be more effective for treating complex diseases. wiley.comescholarship.org Given the potential for (S)-Mindodilol to interact with multiple targets, a key future direction is to embrace a polypharmacological approach to its investigation. chimia.ch

Computational methods can be used to predict the polypharmacological profile of (S)-Mindodilol and to design new molecules with a desired multi-target activity. nih.gov For example, it may be beneficial to combine the β-adrenoceptor antagonism of (S)-Mindodilol with activity at another target involved in cardiovascular disease. Generative deep learning models have shown promise in designing ligands that can simultaneously modulate two or more targets. nih.gov By intentionally designing multi-target ligands based on the (S)-Mindodilol scaffold, researchers could develop novel therapeutics with enhanced efficacy and a lower propensity for drug resistance. escholarship.org This strategy represents a paradigm shift from viewing off-target effects as undesirable to leveraging them for therapeutic benefit.

Q & A

Q. What frameworks guide the prioritization of conflicting hypotheses about (S)-Mindodilol’s off-target effects?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses. Use Bayesian inference to weigh evidence from dose-response studies, knockout models, and adverse event databases. Publish negative results to reduce publication bias .

Ethical & Reporting Standards

Q. How can researchers ensure ethical rigor in preclinical trials involving (S)-Mindodilol?

- Methodological Answer : Adhere to ARRIVE guidelines for animal studies, including sample-size justifications and humane endpoints. Obtain approval from institutional animal care committees. For human cell lines, verify provenance and consent status .

Q. What strategies enhance the clarity of (S)-Mindodilol’s structure-activity relationship (SAR) in manuscripts?

- Methodological Answer : Present SAR data in tabular form, highlighting stereochemical dependencies (e.g., EC values for (S)- vs. (R)-enantiomers). Use molecular graphics software to visualize key binding interactions. Cite prior SAR studies to contextualize novel findings .

Cross-Disciplinary Approaches

Q. How can researchers adapt materials science techniques to improve (S)-Mindodilol’s formulation stability?

Q. What systems biology approaches are suitable for modeling (S)-Mindodilol’s long-term effects on cellular networks?

- Methodological Answer : Develop kinetic models of signaling pathways using tools like COPASI. Validate predictions with time-course transcriptomic data and siRNA knockdown experiments. Use sensitivity analysis to identify critical nodes in the network .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.